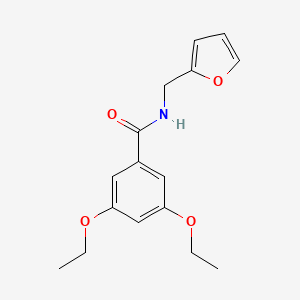![molecular formula C15H16N4OS B5738282 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5738282.png)
2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine, also known as TAPP, is a compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine is not fully understood. However, studies have suggested that 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine may exert its effects by inhibiting certain enzymes and receptors in the body. 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to have antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine is its potential therapeutic applications. 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to have various biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine is its potential toxicity. Further studies are needed to determine the safe and effective dose of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine for therapeutic use.
Direcciones Futuras
There are several future directions for the research on 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine. One area of interest is the development of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine derivatives with improved pharmacological properties. Another area of interest is the study of the mechanism of action of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine. Further studies are needed to fully understand how 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine exerts its effects on the body. Additionally, the potential use of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine in combination with other drugs for the treatment of various diseases should be explored.
Métodos De Síntesis
The synthesis of 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has been reported in various studies. One of the commonly used methods involves the reaction of 4-(3-chloropropyl)piperazine with 3-(2-thienyl)acrylic acid, followed by the reaction with 2-chloro-4,6-dimethoxypyrimidine. The resulting compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties. 2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-1-(4-pyrimidin-2-ylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c20-14(5-4-13-3-1-12-21-13)18-8-10-19(11-9-18)15-16-6-2-7-17-15/h1-7,12H,8-11H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJAXGDGXYUMPV-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)


![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
![2-{[(isobutylamino)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5738252.png)

![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)


![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)